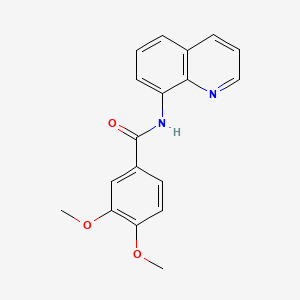

3,4-dimethoxy-N-8-quinolinylbenzamide

Description

3,4-Dimethoxy-N-8-quinolinylbenzamide is a synthetic compound featuring a benzamide core substituted with methoxy groups at the 3- and 4-positions of the benzene ring, linked to an 8-quinolinyl moiety via an amide bond. This structure combines the electron-rich aromatic system of dimethoxybenzene with the heterocyclic quinoline group, which is known for its metal-chelating and bioactive properties. Synthesis typically involves coupling 8-aminoquinoline with 3,4-dimethoxybenzoyl derivatives under standard amidation conditions .

Properties

IUPAC Name |

3,4-dimethoxy-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-22-15-9-8-13(11-16(15)23-2)18(21)20-14-7-3-5-12-6-4-10-19-17(12)14/h3-11H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZXIDCHROKCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Effects

2.1.1 4-tert-Butyl-N-(quinolin-8-yl)benzamide

- Structural Differences : Replaces the 3,4-dimethoxy groups with a single bulky, hydrophobic tert-butyl substituent at the 4-position of the benzene ring.

- Limited toxicity and ecotoxicological data are available, as the compound is labeled for research use only .

2.1.2 (E)-N′-(3,4-Dimethoxybenzylidene)-2-(8-quinolyloxy)acetohydrazide

- Functional Group Variation: Substitutes the amide bond with a hydrazide group and introduces a quinolinyloxyacetate spacer.

- Coordination Chemistry : The hydrazide moiety enables stronger metal chelation (e.g., with Cu²⁺ or Fe³⁺) compared to the benzamide analog, as demonstrated in studies on metal ion extractants .

- Bioactivity : Hydrazide derivatives are often explored for antimicrobial or anticancer activity, though specific data for this compound remain unreported .

Substituent Position and Electronic Effects

- Methoxy vs. Methyl Groups: Methoxy substituents (as in 3,4-dimethoxy-N-8-quinolinylbenzamide) are electron-donating, enhancing resonance stabilization and hydrogen-bonding capacity. In contrast, methyl groups (e.g., in 2- or 3-methylbenzylamines) are less polar, leading to lower boiling points (196–205°C for methylbenzylamines vs. >250°C estimated for the dimethoxy compound) and reduced solubility in polar solvents .

- Steric Effects : The 3,4-dimethoxy arrangement creates a planar aromatic system conducive to π-π stacking, whereas tert-butyl or ortho-methyl groups introduce steric hindrance that may disrupt binding interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight | Substituents | Functional Group | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| 3,4-Dimethoxy-N-8-quinolinylbenzamide | ~324.35 g/mol | 3,4-OCH₃ | Amide | Low | Metal extraction, Pharma |

| 4-tert-Butyl-N-(quinolin-8-yl)benzamide | ~320.41 g/mol | 4-C(CH₃)₃ | Amide | Very low | R&D (unspecified) |

| (E)-N′-(3,4-Dimethoxybenzylidene)-2-(8-quinolyloxy)acetohydrazide | ~407.43 g/mol | 3,4-OCH₃, 8-quinolinyloxy | Hydrazide | Moderate (in methanol) | Metal chelation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.